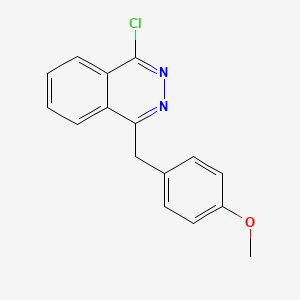![molecular formula C27H32Cl2N4O4 B13994348 Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate CAS No. 7409-38-3](/img/structure/B13994348.png)
Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an indole ring, a bis(2-chloroethyl)amino group, and a formamido-propanoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the indole derivative, followed by the introduction of the bis(2-chloroethyl)amino group through a substitution reaction. The final step involves the coupling of the formamido-propanoyl moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticancer properties due to the presence of the bis(2-chloroethyl)amino group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate can be compared with similar compounds such as:
Chlorambucil: Another compound with a bis(2-chloroethyl)amino group, used as an anticancer agent.
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in chemotherapy.
Cyclophosphamide: A prodrug that releases a bis(2-chloroethyl)amino group upon activation, used in cancer treatment.
The uniqueness of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate lies in its specific structure, which combines an indole ring with a formamido-propanoyl moiety, potentially offering distinct biological activities and applications.
Properties
CAS No. |
7409-38-3 |
|---|---|
Molecular Formula |
C27H32Cl2N4O4 |
Molecular Weight |
547.5 g/mol |
IUPAC Name |
ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H32Cl2N4O4/c1-2-37-27(36)25(16-20-17-30-23-6-4-3-5-22(20)23)32-26(35)24(31-18-34)15-19-7-9-21(10-8-19)33(13-11-28)14-12-29/h3-10,17-18,24-25,30H,2,11-16H2,1H3,(H,31,34)(H,32,35) |
InChI Key |
OSKDCUMOFWLRQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)N(CCCl)CCCl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


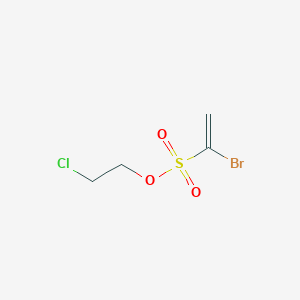
![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
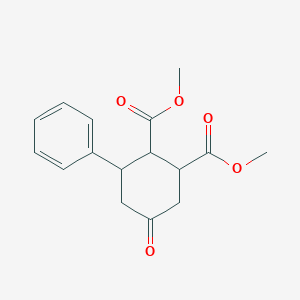
![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)
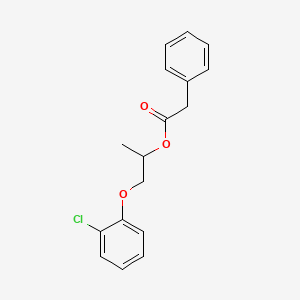

![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)
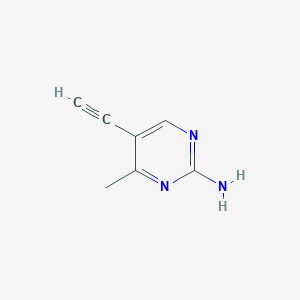



![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)
